Welcome to the BenchChem Online Store!
molecular formula C14H9F3INO3 B8074373 5-Iodo-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid

5-Iodo-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B8074373
M. Wt: 423.12 g/mol
InChI Key: FZFNPLQNLXPFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232296B2

Procedure details

To acetic acid (263.7 L, 6.8 rel vol) was charged 6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid (38.6 kg, 1 mol eq, limiting reagent), iodine (17.4 kg, 0.53 mol eq) and concentrated sulfuric acid (3.7 L, 0.1 rel vol). The temperature was adjusted to 50° C.-55° C. and 90% nitric acid (4.1 kg, 0.6 mol eq) charged over 15 minutes. The reaction was stirred until deemed to be complete as judged by HPLC analysis. The reaction was cooled, stirred and the product collected by filtration. The solid was washed twice with water (2×77.0 L, 2×2 rel vol) and acetone (2×38.6 kg, 2×1 rel vol). The solid was dried under vacuum to constant weight to yield the title compound (47.0 kg, 111.0 mol, 85.7%).
Quantity
17.4 kg
Type
reactant
Reaction Step One
Quantity
3.7 L
Type
reactant
Reaction Step Two
Quantity
4.1 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
263.7 L
Type
solvent
Reaction Step Four
Yield
85.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[C:6](=[O:18])[C:5]([C:19]([OH:21])=[O:20])=[CH:4][CH:3]=1.[I:22]I.S(=O)(=O)(O)O.[N+]([O-])(O)=O>C(O)(=O)C>[I:22][C:3]1[CH:4]=[C:5]([C:19]([OH:21])=[O:20])[C:6](=[O:18])[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:16])([F:17])[F:15])[CH:9]=2)[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
17.4 kg
Type
reactant
Smiles
II
Step Two
Name
Quantity
3.7 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
4.1 kg
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)O
Name
Quantity
263.7 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 50° C.-55° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
The solid was washed twice with water (2×77.0 L, 2×2 rel vol) and acetone (2×38.6 kg, 2×1 rel vol)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum to constant weight

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(N(C1C)C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 111 mol
AMOUNT: MASS 47 kg
YIELD: PERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.